REACTION_CXSMILES
|
[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH:3]([C:14]([OH:16])=O)[CH2:2]1.C(Cl)(=O)C(Cl)=O.[OH-].[NH4+:24]>C(Cl)Cl.CN(C=O)C>[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH:3]([C:14]([NH2:24])=[O:16])[CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C1CC(CC=2C3=CC=CC=C3NC12)C(=O)O
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
After re-cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
The yellow precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1CC(CC=2C3=CC=CC=C3NC12)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |